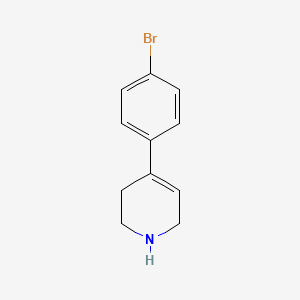

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine

Description

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is a bicyclic organic compound featuring a partially unsaturated pyridine ring substituted with a bromophenyl group at the 4-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and neuropharmacology.

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5,13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRGGAPHXGEHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594976 | |

| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91347-99-8 | |

| Record name | 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 4-bromobenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained after purification through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product separation can enhance the efficiency of the process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction of the bromophenyl group can lead to the formation of the corresponding phenyl derivative.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(4-bromophenyl)pyridine.

Reduction: Formation of 4-(phenyl)-1,2,3,6-tetrahydropyridine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Versatile Intermediate:

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is recognized as a crucial building block in the synthesis of complex organic molecules. Its unique molecular structure allows chemists to utilize it in the formation of various biologically active compounds and pharmaceuticals. The compound facilitates the development of new chemical entities with specific properties and functionalities essential for drug discovery and development .

Synthesis Pathways:

The compound can be involved in multiple synthetic pathways that include:

- Knoevenagel condensation

- Michael addition

- Mannich reaction

- Cyclization processes

These reactions can lead to polysubstituted tetrahydropyridines with diverse stereogenic centers . The strategic use of this compound enhances the pharmacological activity of drug candidates by optimizing their biological effects.

Biological Activities

Therapeutic Potential:

Research indicates that derivatives of tetrahydropyridines exhibit a wide spectrum of biological activities. Specifically, compounds related to this compound have been studied for their:

- Antihypertensive properties

- Neuroprotective effects

- Antibacterial and anticonvulsant activities

- Anti-inflammatory capabilities

These activities make them candidates for treating various conditions, including hypertension and neurodegenerative diseases .

Neurotoxicity Studies:

Interestingly, N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a derivative of this compound, has been implicated in studies related to Parkinson's disease. MPTP induces neuropathological changes resembling idiopathic parkinsonism in animal models. This highlights the relevance of tetrahydropyridine derivatives in understanding and potentially treating neurodegenerative disorders .

Material Science Applications

Advanced Materials Development:

The application of this compound extends beyond pharmaceuticals into materials science. It serves as a precursor for innovative materials with tailored properties for various applications such as:

- Catalysis

- Polymer science

- Specialty chemicals

By incorporating this compound into synthetic routes, researchers can develop advanced materials that meet specific industrial needs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydropyridine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Structural-Activity Relationships (SAR)

Para-Substitution : Halogens (Br, Cl, F) at the phenyl para position enhance MAO-B affinity and metabolic activation, but bulky groups (e.g., Br) may reduce transporter-mediated uptake compared to MPTP .

N-Substitution : Methyl or benzoyl groups at the 1-position modulate neurotoxicity and enzyme interactions. Free N-H in 4-(4-Bromophenyl)-THP may allow for diverse derivatization .

Ring Saturation : Partial unsaturation in the pyridine ring is critical for MAO substrate activity. Fully saturated analogs (e.g., piperidines) lose potency .

Biological Activity

4-(4-Bromophenyl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is structurally related to other tetrahydropyridine derivatives, which have been studied for various pharmacological effects, particularly in neuropharmacology and anti-inflammatory applications. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H12BrN and a molecular weight of approximately 238.12 g/mol. The presence of the bromophenyl group is significant as it may influence the compound's interaction with biological targets.

Research indicates that tetrahydropyridines can interact with various biological pathways. The mechanisms through which this compound exerts its effects include:

- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine in the brain, potentially affecting mood and neurodegenerative conditions .

- Neurotoxicity Modulation : Studies on related tetrahydropyridines have demonstrated neuroprotective effects against neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is known to induce Parkinsonian symptoms in animal models. The bromophenyl variant may exhibit similar protective properties .

Neuroprotective Effects

A study evaluated the neuroprotective effects of 1-methyl-4-(3'-bromophenyl)-1,2,3,6-tetrahydropyridine against MPTP-induced toxicity in mice. The results indicated that pretreatment with this compound significantly reduced dopamine depletion in the striatum compared to controls (Table 1) .

| Treatment Group | Dopamine Levels (ng/mg tissue) | DOPAC Levels (ng/mg tissue) | HVA Levels (ng/mg tissue) |

|---|---|---|---|

| Control | 12.9 ± 1.0 | 1.7 ± 0.3 | 1.1 ± 0.2 |

| MPTP | 6.1 ± 2.6 (-53%) | 1.1 ± 0.2 (-35%) | 0.8 ± 0.2 (-27%) |

| MPTP + GBR-13069 | 13.0 ± 0.9 | 1.4 ± 0.2 | 1.1 ± 0.1 |

Anti-inflammatory Activity

The compound has also been investigated for its potential anti-inflammatory properties through inhibition of Toll-like receptors (TLRs). TLRs play a crucial role in the immune response and are implicated in various inflammatory diseases such as rheumatoid arthritis and systemic lupus erythematosus . In vitro studies have shown that derivatives of tetrahydropyridines can inhibit TLR-mediated signaling pathways.

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in treating neurodegenerative diseases and inflammatory disorders:

- Neurodegenerative Diseases : By modulating neurotransmitter levels and protecting against neurotoxicity, this compound may have therapeutic value in conditions like Parkinson's disease.

- Inflammatory Disorders : Its ability to inhibit TLRs could position it as a candidate for managing autoimmune diseases.

Q & A

Q. What are the common synthetic routes for 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine, and how are reaction conditions optimized?

The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example, Hantzsch-type reactions using ammonium acetate (NH₄OAc) in ethanol/acetic acid under reflux can yield tetrahydropyridine derivatives (e.g., 95% yield reported for a structurally similar compound) . Green chemistry approaches, such as solvent-free or microwave-assisted methods, may improve efficiency and reduce byproducts . Optimization involves adjusting stoichiometry, temperature (e.g., reflux vs. room temperature), and catalysts (e.g., NH₄OAc for cyclization). Column chromatography (silica gel, hexane/CHCl₃ eluent) is commonly used for purification .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm proton environments and carbon frameworks. For example, aromatic protons in the 4-bromophenyl group appear as doublets in the 7.2–7.8 ppm range .

- X-ray crystallography : Resolves molecular conformation (e.g., chair conformation of cycloheptane rings in related structures) and intermolecular interactions (e.g., C–Br···π interactions stabilizing crystal packing) .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) in supramolecular assemblies .

Q. How does the bromophenyl substituent influence the compound’s electronic and steric properties?

The electron-withdrawing bromine atom increases the electrophilicity of the aromatic ring, affecting reactivity in subsequent substitutions or coupling reactions. Steric hindrance from the bulky bromophenyl group can influence dihedral angles between the tetrahydropyridine ring and aryl substituents (e.g., 56.68° dihedral angle reported in a cyclohepta[b]pyridine analog) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural confirmation?

Discrepancies may arise from dynamic processes (e.g., ring puckering in solution vs. solid-state rigidity). To resolve these:

- Compare temperature-dependent NMR spectra to identify conformational flexibility .

- Use DFT calculations to model equilibrium geometries and validate against experimental data .

- Cross-reference crystallographic bond lengths/angles (e.g., C–Br distances: 1.89–1.92 Å) with spectroscopic predictions .

Q. What strategies are effective in designing derivatives with enhanced bioactivity or binding affinity?

- Substituent modulation : Introduce electron-donating groups (e.g., methoxy) to the phenyl ring to alter π-π stacking interactions, as seen in analogs with antimicrobial activity .

- Scaffold hybridization : Fuse tetrahydropyridine with heterocycles (e.g., pyrazole, thiadiazine) to exploit synergistic pharmacological effects .

- Docking studies : Use molecular modeling to predict interactions with biological targets (e.g., enzymes or receptors implicated in disease pathways) .

Q. How do solvent polarity and reaction time impact the regioselectivity of ring-forming reactions?

Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions, while protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding. For example, extended reflux times (6+ hours) in ethanol/acetic acid improve cyclization yields by ensuring complete enamine formation . Kinetic vs. thermodynamic control can be assessed using time-resolved IR or LC-MS monitoring.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Catalyst selection : Chiral auxiliaries or asymmetric catalysts (e.g., Cu(I)/bipyridine complexes) can enforce stereocontrol, as demonstrated in structurally related copper(I) coordination compounds .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol for high-yield crystallization) .

- Process analytics : Implement in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor enantiomeric excess in real time.

Methodological Considerations

Q. How to analyze supramolecular interactions in crystal structures of this compound?

- Crystallographic software : Use programs like Mercury or Olex2 to visualize C–Br···π interactions (Br-to-ring centroid distances: ~3.8 Å) and quantify their contribution to lattice energy .

- Hirshfeld surfaces : Generate 2D fingerprint plots to differentiate H-bonding (sharp spikes) from van der Waals interactions (broad regions) .

Q. What computational methods are suitable for predicting physicochemical properties?

- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps .

- MD simulations : Model solvation effects in aqueous or lipid environments to estimate bioavailability .

Data Contradiction Analysis

Q. Why might reported melting points vary across studies?

Variations can arise from impurities, polymorphic forms, or differing heating rates. For example, a melting point of 396–398 K was reported for a high-purity analog after recrystallization , while lower values may indicate residual solvents or amorphous content. Differential Scanning Calorimetry (DSC) can identify polymorph transitions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.